molecular formula C17H22N4O3 B12161462 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B12161462
M. Wt: 330.4 g/mol
InChI Key: KRWFLIQIHVTGAH-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule featuring a propanamide backbone conjugated to a 1,2,4-oxadiazole ring and a pyridin-4-yl substituent. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, often employed to improve metabolic stability in drug design .

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C17H22N4O3/c1-17(2)11-13(7-10-23-17)19-14(22)3-4-15-20-16(21-24-15)12-5-8-18-9-6-12/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3,(H,19,22)

InChI Key

KRWFLIQIHVTGAH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of our compound involves several steps. One common approach is as follows:

    Formation of the Pyridine Ring: Start with a pyridine derivative and introduce the oxadiazole moiety.

    Oxadiazole Formation: Cyclize the compound to form the oxadiazole ring.

    Introduction of the Tetrahydro-2H-pyran Ring: Attach the tetrahydro-2H-pyran ring to the oxadiazole.

    Amide Formation: Finally, add the propanamide group.

Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.

Chemical Reactions Analysis

Our compound can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the compound, altering its properties.

    Substitution: Substituents on the pyridine or oxadiazole rings can be replaced by other groups.

    Common Reagents and Conditions: These depend on the specific reaction. For example, oxidations might involve reagents like potassium permanganate or chromium trioxide.

Scientific Research Applications

Our compound finds applications across disciplines:

    Chemistry: It serves as a versatile building block for designing new molecules.

    Biology: Researchers explore its interactions with biological targets (enzymes, receptors, etc.).

    Medicine: Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).

    Industry: It could be used in materials science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific proteins or pathways within cells. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

1,2,4-Oxadiazole Derivatives

  • N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine ()

    • Key Differences : Contains dual pyridine rings (3-methylpyridin-2-yl and pyridin-2-yl with a tetrahydropyran-4-yloxy substituent) instead of a single pyridin-4-yl group.
    • Implications : The ether linkage (tetrahydropyran-4-yloxy) may reduce metabolic stability compared to the dimethyltetrahydropyran group in the target compound. The methylpyridinyl substituent could alter binding affinity in biological targets .
  • (2Z)-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide () Key Differences: Replaces pyridin-4-yl with a dihydropyridinone and introduces a thiophene group. These modifications may enhance solubility compared to the target compound’s lipophilic profile .

Propanamide Derivatives

  • N-(4,5-Dihydro-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl}propanamide () Key Differences: Substitutes the oxadiazole ring with a triazolylsulfanyl group and adds a thiazolyl moiety.
  • (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide ()

    • Key Differences : Features a pyrazol-5-yl core with dichlorophenyl and fluorophenyl substituents.
    • Implications : Halogenated aromatic groups enhance hydrophobic interactions but may increase toxicity risks. The pyrazole ring introduces conformational rigidity absent in the target compound .

Research Findings and Implications

  • Substituent Impact : The 2,2-dimethyltetrahydro-2H-pyran group in the target compound likely improves blood-brain barrier penetration compared to ether-linked tetrahydropyran analogs () but may reduce aqueous solubility .
  • Synthetic Challenges : The absence of direct synthesis data for the target compound underscores the need for optimization of cyclocondensation and amidation steps, as seen in analogous protocols .

Notes

  • Limitations : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.
  • Future Directions : Computational modeling (e.g., docking studies) and in vitro assays are recommended to validate hypotheses about substituent effects on target engagement and ADMET properties.

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydro-pyran moiety and an oxadiazole ring, which are known to contribute to its biological activity. The molecular formula is C18H23N5OC_{18}H_{23}N_5O with a molecular weight of approximately 329.4 g/mol.

PropertyValue
Molecular FormulaC18H23N5O
Molecular Weight329.4 g/mol
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxadiazole ring and subsequent coupling with the tetrahydropyran derivative. Various methods have been reported in literature for the synthesis of similar compounds, emphasizing the importance of reaction conditions in achieving high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study reported that derivatives containing an oxadiazole ring exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines with promising results.

CompoundCell LineIC50 (µg/mL)
This compoundHepG26.9
HCT11613.6

These results indicate that the compound has a lower IC50 value compared to standard treatments like Doxorubicin (DOX), suggesting it may be a viable candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, compounds containing both pyridine and oxadiazole moieties have shown antimicrobial activity. Studies have evaluated their effectiveness against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings support the hypothesis that the structural features of this compound contribute to its antimicrobial efficacy.

Case Studies

Several case studies have focused on derivatives similar to this compound:

  • Study on Anticancer Activity : A derivative was synthesized and tested for its ability to inhibit cell proliferation in HepG2 and HCT116 cells. The results indicated effective inhibition at low concentrations.
  • Antimicrobial Evaluation : Another study investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds with similar structures showed significant inhibition zones in agar diffusion tests.

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